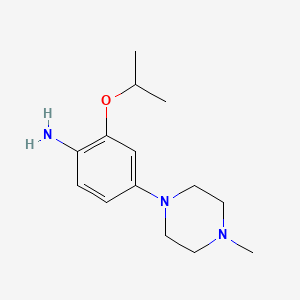

2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGBROWUJHZCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Landscape of Substituted Anilines: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond a Simple Scaffold

Aniline, a fundamental aromatic amine, has long been a cornerstone in the edifice of synthetic chemistry. However, its true potential unfolds when its simple phenyl ring is adorned with a diverse array of substituents. This strategic molecular decoration gives rise to a class of compounds—substituted anilines—that exhibit a remarkable spectrum of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the therapeutic promise held by these versatile molecules. We will delve into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, underpinned by a rigorous examination of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, providing a trusted resource for advancing drug discovery endeavors.

I. Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer necessitates a continuous search for novel therapeutic agents that can selectively target cancer cells while sparing healthy tissues. Substituted anilines have emerged as a promising scaffold in this arena, with numerous derivatives demonstrating potent cytotoxic and antiproliferative effects across a range of cancer cell lines.

Mechanism of Action: A Multi-pronged Assault

The anticancer activity of substituted anilines is often not limited to a single mechanism but rather involves a coordinated attack on various cellular processes vital for tumor growth and survival.

One of the key pathways frequently modulated by these compounds is the PI3K/Akt/mTOR signaling cascade .[1][2] This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[2] Substituted aniline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.[1][3][4]

Furthermore, certain benzothiazole aniline derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in various cancer cell lines.[5] Some derivatives have shown superior cytotoxicity compared to the widely used chemotherapeutic drug cisplatin.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted anilines is exquisitely sensitive to the nature and position of substituents on the aniline ring. For instance, in a series of 2-substituted aniline pyrimidine derivatives, the incorporation of different anilines played a pivotal role in their inhibitory activities against Mer and c-Met kinases.[6] Specifically, certain substitutions led to potent inhibitory activities with IC50 values in the nanomolar range.[6] Similarly, for benzothiazole aniline derivatives, the substitution at the 3'-position with methyl or halogen groups has been shown to increase antitumor activity.[7]

Quantitative Assessment of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potential of a compound. The following table summarizes the IC50 values of selected substituted aniline derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole Aniline | Compound A | Lung (A549) | 68 | [8] |

| Benzothiazole Aniline | Compound C | Lung (A549) | 121 | [8] |

| 4-Anilinoquinolinylchalcone | Lapatinib | Breast (MDA-MB-231) | 32.5 | [9] |

| 4-Anilinoquinolinylchalcone | Lapatinib | Liver (Huh-7) | 2.11 | [9] |

| Chalcone-Azo Hybrid | Z conformer | Prostate (PC-3) | 4.75 ± 1.00 | [10] |

| Chalcone-Azo Hybrid | E conformer | Prostate (PC-3) | 5.80 ± 0.80 | [10] |

| Anilino-Fluoroquinolone | Compound 3c | Breast (MCF7) | 18.9 | [11] |

| Anilino-Fluoroquinolone | Compound 3e | Breast (T47D) | 5.8 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the substituted aniline derivatives and incubate for a specified period (e.g., 72 hours).[13]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

-

Incubation with MTT: Incubate the plates for 1.5 to 4 hours at 37°C.[13][15]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 492 nm or between 570-590 nm.[12][13]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

II. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance is a pressing global health crisis, demanding the development of new classes of antimicrobial agents. Substituted anilines have demonstrated significant potential in this area, with certain derivatives exhibiting broad-spectrum activity against pathogenic bacteria and fungi.

Mechanism of Action: Disrupting Microbial Viability

Halogenated anilines, in particular, have shown promising antimicrobial and antibiofilm activities.[17][18][19] Their mechanism of action is thought to involve the inhibition of adenylate cyclase, an enzyme crucial for various cellular processes in bacteria.[17][19] The presence of halogen atoms appears to enhance the binding affinity of these compounds to adenylate cyclase.[17][19] Furthermore, some trifluoro-aniline derivatives have been shown to cause noticeable destruction of the bacterial cell membrane.[20]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of substituted anilines is strongly influenced by the nature and position of the substituents. For halogenated anilines, 3D-QSAR analysis has indicated that electrostatic favorability at the third and fourth positions of the aniline ring is critical for their bioactivity.[17][19] The presence of bromo or iodo substitutions in the 4-benzylamine group and a hydroxyl group in the meta or para position of the 6-aryl unit of fused pyrimidines significantly impacts their activity against Staphylococcus aureus.[21]

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected substituted aniline derivatives against various pathogens.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Halogenated Aniline | 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 | [17][18] |

| Halogenated Aniline | 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 | [17][18] |

| Trifluoro-Aniline | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [20] |

| Trifluoro-Aniline | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [20] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique for screening the antimicrobial activity of chemical compounds.[22][23][24][25]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.[23]

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.[24]

-

Compound Addition: Add a defined volume of the substituted aniline solution (at various concentrations) into each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[23]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.[23]

-

Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic or uncontrolled inflammation can contribute to a variety of diseases. Substituted anilines have shown promise as anti-inflammatory agents, capable of mitigating the inflammatory response in preclinical models.

Mechanism of Action: Modulating Inflammatory Mediators

The anti-inflammatory effects of substituted anilines are often mediated through the suppression of pro-inflammatory mediators. The carrageenan-induced paw edema model is a classic in vivo assay to screen for anti-inflammatory drugs. Carrageenan injection induces an inflammatory response characterized by the release of mediators like histamine, serotonin, and prostaglandins, leading to edema formation.[26]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory activity is typically quantified by measuring the reduction in paw edema volume or thickness over time.

| Compound Class | Derivative | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |

| Benzoxazolinone-based 1,3,4-thiadiazole | Compound 1f | Rat | - | 65.83 | 3 | [27] |

| Benzoxazolinone-based 1,3,4-thiadiazole | Compound 13 | Rat | - | 62.00 | 3 | [27] |

| 1,3,5-Triazine Derivative | Compound 1 | Rat | 200 | 96.31 | 4 | [28] |

| 1,3,5-Triazine Derivative | Compound 3 | Rat | 200 | 99.69 | 4 | [28] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[27][29][30]

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and reproducible inflammatory response, characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the substituted aniline derivative orally or intraperitoneally to the test group of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[28]

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[26][29][30]

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[26][31]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

IV. Anticonvulsant Activity: Calming the Storms in the Brain

Epilepsy and other seizure disorders represent a significant therapeutic challenge. Substituted anilines have been investigated for their anticonvulsant properties, with some derivatives showing efficacy in preclinical models of seizures.

Mechanism of Action: Enhancing Inhibitory Neurotransmission

A key mechanism underlying the anticonvulsant activity of some substituted anilines is their ability to act as positive allosteric modulators of GABA-A receptors .[32][33][34] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.[33] Positive allosteric modulators bind to a site on the GABA-A receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[32][33] This enhanced inhibition helps to counteract the excessive neuronal excitation that characterizes seizures.

Quantitative Assessment of Anticonvulsant Activity

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. In the context of anticonvulsant research, it is the dose required to protect 50% of animals from seizures in a specific model.

| Compound Class | Animal Model | ED50 (mg/kg) | Reference |

| Quinazolinone Derivative | Mouse (MES) | - | [35] |

| Quinazolinone Derivative | Mouse (scMet) | - | [35] |

Note: Specific ED50 values for the quinazolinone derivatives were not provided in the abstract, but the study indicated promising activity.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.

Principle: Application of a maximal electrical stimulus to the brain of a rodent induces a characteristic tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its anticonvulsant potential.

Step-by-Step Methodology:

-

Animal Preparation: Use mice or rats for the experiment.

-

Compound Administration: Administer the substituted aniline derivative to the test group of animals at various doses. A control group receives the vehicle.

-

Electrical Stimulation: At the time of peak drug effect, deliver a maximal electrical stimulus (e.g., 50-60 Hz) through corneal or ear-clip electrodes for a short duration (e.g., 0.2 seconds).

-

Seizure Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose and calculate the ED50 value.

V. Conclusion: A Scaffold of Rich Potential and Future Directions

Substituted anilines represent a privileged scaffold in medicinal chemistry, offering a gateway to a diverse array of biological activities. This guide has provided a comprehensive overview of their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. By understanding their mechanisms of action, leveraging structure-activity relationships, and employing robust experimental protocols, researchers can continue to unlock the therapeutic potential of this versatile class of compounds.

Future research should focus on optimizing the lead compounds identified within each therapeutic area to enhance their potency, selectivity, and pharmacokinetic profiles. A critical aspect of this optimization will be to mitigate the potential for toxicity associated with the aniline core through judicious chemical modifications. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the design and discovery of novel substituted aniline-based drugs with improved efficacy and safety profiles, ultimately benefiting patients in need of new and effective therapies.

References

-

Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025). PubMed. [Link]

-

Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal. [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [Link]

-

Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025). ResearchGate. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). PMC. [Link]

-

A Substituted Anilino Enaminone Acts as a Novel Positive Allosteric Modulator of GABAA Receptors in the Mouse Brain. (n.d.). PubMed Central. [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PMC. [Link]

-

Determination Of MIC By Agar Diffusion Method. (2021). YouTube. [Link]

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). PMC. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). NIH. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. [Link]

-

Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. (2022). NIH. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

-

Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University. [Link]

-

Determination Of MIC by Agar Diffusion Method. (2021). YouTube. [Link]

-

Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... (n.d.). ResearchGate. [Link]

-

Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025). NIH. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). MDPI. [Link]

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). MDPI. [Link]

-

In vivo Anti-inflammatory Activity of Aqueous Extract of Carthamus caeruleus L Rhizome Against Carrageenan-Induced Inflammation. (n.d.). Jordan Journal of Biological Sciences. [Link]

-

Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. (2020). PubMed. [Link]

-

Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (n.d.). JAGANNATH UNIVERSITY. [Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). PMC. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ACS Publications. [Link]

-

GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. [Link]

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. [Link]

-

In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.). ResearchGate. [Link]

-

A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (n.d.). MDPI. [Link]

-

Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. (n.d.). ACS Publications. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Dove Press. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PMC. [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. [Link]

-

What are GABAA receptor positive allosteric modulators and how do they work?. (2024). Synapse. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). PubMed. [Link]

-

Anti-Campylobacter Activity of Ternary Copper(II) Complexes with Imine Ligands and 4. (2025). ACS Publications. [Link]

-

GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. (n.d.). IU Indianapolis ScholarWorks. [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). FLORE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnu.ac.bd [jnu.ac.bd]

- 9. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. m.youtube.com [m.youtube.com]

- 23. hereditybio.in [hereditybio.in]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. webcentral.uc.edu [webcentral.uc.edu]

- 26. phytopharmajournal.com [phytopharmajournal.com]

- 27. researchgate.net [researchgate.net]

- 28. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 29. inotiv.com [inotiv.com]

- 30. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 31. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A Substituted Anilino Enaminone Acts as a Novel Positive Allosteric Modulator of GABAA Receptors in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 33. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 34. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 35. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]

The Piperazine Moiety: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-disposition, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility, stemming from a unique combination of physicochemical properties and synthetic tractability, has cemented its role in a vast array of clinically successful drugs across diverse therapeutic areas. This technical guide provides a comprehensive exploration of the multifaceted role of the piperazine moiety in contemporary drug design. We will delve into its fundamental physicochemical characteristics, explore its strategic application in modulating pharmacokinetic and pharmacodynamic profiles, and provide detailed experimental protocols for the synthesis and evaluation of piperazine-containing compounds. Through a blend of theoretical principles and practical insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage the piperazine scaffold in the quest for novel and improved therapeutics.

The Piperazine Nucleus: A Profile of a Privileged Scaffold

The enduring prevalence of the piperazine motif in drug discovery is not coincidental; it is a direct consequence of its inherent structural and chemical attributes that render it an ideal building block for crafting bioactive molecules.[1][2][3]

Physicochemical Properties: The Foundation of Versatility

The two nitrogen atoms within the piperazine ring bestow upon it a unique set of properties that medicinal chemists strategically exploit to fine-tune the characteristics of drug candidates.[4]

-

Basicity (pKa): Piperazine is a diprotic base, with two distinct pKa values. The first pKa is typically in the range of 9.7-9.8, while the second is around 5.3-5.6.[4][5] This dual basicity allows for the formation of various salts, which can significantly enhance aqueous solubility and improve oral bioavailability.[4] The basicity can be modulated by the nature of the substituents on the nitrogen atoms, providing a handle to control the ionization state of the molecule at physiological pH.[6]

-

Solubility: The presence of the two nitrogen atoms, capable of forming hydrogen bonds with water, generally imparts good aqueous solubility to molecules containing a piperazine moiety.[4][5] This is a critical parameter in drug design, as adequate solubility is often a prerequisite for effective absorption and distribution.

-

Lipophilicity (LogP): The piperazine ring itself is relatively polar. However, the lipophilicity of piperazine-containing compounds can be readily tailored by the introduction of various substituents on the nitrogen atoms. This "tunability" of LogP is crucial for optimizing a drug's ability to cross biological membranes, including the blood-brain barrier.

-

Conformational Flexibility: The piperazine ring typically adopts a chair conformation. While this provides a degree of structural pre-organization, the ring retains sufficient flexibility to allow for optimal binding to a variety of biological targets. This conformational adaptability contributes to its promiscuity across different receptor and enzyme classes.

A summary of the core physicochemical properties of piperazine and some of its simple derivatives is presented in the table below.

| Compound | pKa1 | pKa2 | Melting Point (°C) | LogP | Aqueous Solubility |

| Piperazine | 9.73 | 5.35 | 106-110 | -1.36 | Freely soluble |

| N-Methylpiperazine | 9.25 | 4.85 | -6 | -0.79 | Soluble |

| 1,4-Dimethylpiperazine | 8.27 | 3.99 | 18 | -0.23 | Soluble |

| N-Boc-piperazine | - | - | 75-78 | 1.1 | Sparingly soluble |

The "Privileged Scaffold" Concept in Action

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing high-affinity ligands for more than one type of biological target. The piperazine ring epitomizes this concept, being a core component in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] This versatility arises from its ability to serve multiple roles within a drug molecule:

-

A Versatile Linker: The piperazine moiety is frequently employed as a linker to connect two or more pharmacophoric elements in the desired spatial orientation for optimal target engagement.[7]

-

A Scaffold for Diverse Substitution: The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

-

A Modulator of Pharmacokinetics: As discussed, the incorporation of a piperazine ring is a well-established strategy to enhance solubility, modulate lipophilicity, and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]

Strategic Applications of the Piperazine Moiety in Drug Design

The piperazine scaffold has been instrumental in the development of drugs for a wide range of diseases. Below, we explore its role in several key therapeutic areas.

Central Nervous System (CNS) Disorders

The piperazine ring is a ubiquitous feature in many CNS-active drugs, particularly antipsychotics and antidepressants. Its ability to interact with dopamine and serotonin receptors is a key factor in its widespread use in this domain.[8]

-

Antipsychotics: Many atypical antipsychotics, such as aripiprazole and olanzapine, incorporate a piperazine moiety. This feature is often crucial for their multi-receptor binding profiles, particularly their affinity for dopamine D2 and serotonin 5-HT2A receptors.[8][9]

-

Antidepressants: The favorable CNS pharmacokinetic profile of piperazine-containing compounds has made them a staple in the development of novel antidepressants. The piperazine core is often involved in the specific binding conformations of these agents to serotonin transporters and receptors.[10]

The following diagram illustrates the central role of aripiprazole, a piperazine-containing atypical antipsychotic, in modulating dopaminergic and serotonergic signaling pathways.

Caption: Aripiprazole's modulation of dopamine and serotonin pathways.

Oncology

The piperazine scaffold has emerged as a "privileged structure" in the design of anticancer agents, particularly kinase inhibitors.[8]

-

Kinase Inhibitors: A multitude of approved kinase inhibitors, including the groundbreaking drug imatinib, feature a piperazine ring. This moiety often serves as a linker or a solubilizing group, facilitating the molecule's interaction with the ATP-binding pocket of the target kinase.[8][11]

The signaling pathway below illustrates how imatinib, by inhibiting the Bcr-Abl tyrosine kinase, blocks downstream signaling pathways that drive the proliferation of chronic myeloid leukemia (CML) cells.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

Subject: A Proactive Safety Framework for Handling and Storage of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline

An In-depth Technical Guide by a Senior Application Scientist

Author: Gemini, Senior Application Scientist

Date: January 24, 2026

Section 1: Introduction and Hazard Synthesis: A Data-Driven Approach to Safety

As a novel compound, likely utilized as a key intermediate in complex pharmaceutical synthesis, 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline (CAS No. 1280594-97-9) lacks a comprehensive, publicly available safety profile. In drug development, we cannot pause progress in the absence of complete data; instead, we must employ a scientifically rigorous, proactive safety paradigm. This guide is structured on the principle of hazard synthesis, where the safety profile of a molecule is conservatively constructed from the known hazards of its primary structural motifs.

The subject compound is a substituted aromatic amine, incorporating an isopropoxy-aniline core and a methylpiperazine moiety. By analyzing data from analogous compounds, we can establish a robust framework for safe handling. The primary analogs for this synthesis are 4-Isopropoxyaniline[1][2][3], 4-(4-Methylpiperazin-1-yl)aniline[4], and the parent compound, Aniline. This approach ensures that our protocols are grounded in established toxicological and chemical reactivity data, allowing us to manage risk effectively.

| Table 1: Chemical Identifiers for this compound | |

| IUPAC Name | This compound |

| CAS Number | 1280594-97-9 |

| Molecular Formula | C₁₆H₂₇N₃O |

| Molecular Weight | 277.41 g/mol |

Based on the hazard profiles of its structural analogs, the following synthesized hazard profile for this compound should be adopted as a baseline for all laboratory work.

| Table 2: Synthesized Hazard Profile and GHS Classification | |

| Pictogram(s) | |

| Signal Word | Danger |

| Synthesized Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[5] H314: Causes severe skin burns and eye damage.[4] H317: May cause an allergic skin reaction. H341: Suspected of causing genetic defects.[5] H351: Suspected of causing cancer.[5] H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[5] H411: Toxic to aquatic life with long lasting effects.[5] |

| Rationale for Synthesis | The high acute toxicity, mutagenicity, carcinogenicity, and target organ damage warnings are derived from the parent aniline structure.[5] The severe corrosive potential is inferred from the 4-(4-methylpiperazin-1-yl)aniline moiety.[4][6] Skin and eye irritation are consistently reported for isopropoxyaniline analogs.[1][2][3] |

Section 2: The ALARA Principle and Hierarchy of Controls

The cornerstone of modern chemical safety is the principle of ALARA (As Low As Reasonably Achievable). This dictates that we do not merely aim to stay below a permissible exposure limit; we strive to minimize exposure to the lowest possible level through a defined hierarchy of controls. This hierarchy prioritizes systemic changes over individual actions.

-

Elimination/Substitution: In drug development, substituting a key intermediate is often not feasible. Therefore, we proceed to the next level.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. They are the most critical and effective controls for handling potent compounds like aromatic amines.

-

Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood. This is non-negotiable. The rationale is to capture any dust, aerosols, or vapors at the source, preventing inhalation, which is a primary route of exposure for toxic aniline derivatives.[2][5][7]

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

-

-

Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and training. This guide itself is an administrative control.

-

Personal Protective Equipment (PPE): The last line of defense. PPE does not reduce the hazard itself but provides a final barrier. It is essential but must never be relied upon as the primary means of protection.

Section 3: Personal Protective Equipment (PPE) Protocol: A Self-Validating System

For a compound with presumed high toxicity and corrosive properties, a rigorous PPE protocol is essential. The following protocol is designed to be a self-validating system, minimizing the risk of contamination during both use and removal.

| Table 3: Recommended Personal Protective Equipment (PPE) | |

| Body | Chemical-resistant lab coat (fully buttoned) |

| Hands | Double-gloving: Inner nitrile glove tucked under the lab coat sleeve, with an outer, heavier-duty nitrile or butyl rubber glove over the sleeve. This is critical as aromatic amines can exhibit skin absorption.[8] The outer glove is sacrificial and can be changed frequently. |

| Eyes/Face | Chemical splash goggles conforming to ANSI Z87.1 / EN 166. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[2][9] |

| Respiratory | Not required if all work is conducted within a certified chemical fume hood. For emergency situations such as a large spill outside of a fume hood, a full-face respirator with an organic vapor/particulate cartridge is necessary.[9] |

Experimental Protocol: PPE Donning and Doffing Workflow

The sequence of donning and doffing is designed to prevent the transfer of contaminants from "dirty" PPE to your skin or clothes.

Caption: PPE Donning and Doffing Workflow Diagram.

Section 4: Safe Handling and Experimental Procedures

Adherence to meticulous technique is paramount. The causality behind these steps is the prevention of aerosol generation and cross-contamination.

Protocol for Weighing and Transferring the Solid Compound

-

Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.

-

Tare: Place an appropriate weighing vessel on an analytical balance inside the fume hood. Use forceps to handle the vessel. Tare the balance.

-

Dispensing: Carefully open the container. Use a dedicated, clean spatula to gently transfer the solid from the stock bottle to the weighing vessel. Avoid any scooping motions that could generate airborne dust.

-

Sealing: Immediately and securely close the stock bottle.

-

Dissolution: If the next step is dissolution, add the solvent directly to the weighing vessel within the fume hood. Use a gentle swirling motion or magnetic stirring to dissolve the solid. Do not use sonication, which can generate aerosols.

-

Transfer: If transferring the dissolved solution, use a pipette or syringe.

-

Decontamination: After use, decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste. Wipe down the work surface with the same solvent.

-

Disposal: Dispose of the bench paper and any contaminated disposable items in the designated solid hazardous waste container.

| Table 4: Chemical Incompatibility Summary | |

| Avoid Contact With | Strong Oxidizing Agents |

| Rationale | Aromatic amines can react violently or exothermically with strong oxidizers. |

| Avoid Contact With | Strong Acids |

| Rationale | Can form salts in an exothermic reaction. The compound itself is basic due to the amine and piperazine groups.[7][10] |

| Avoid Contact With | Heat, Sparks, and Open Flames |

| Rationale | While not definitively flammable, related compounds can be combustible. Prudent avoidance of ignition sources is standard practice.[5][9] |

Section 5: Long-Term Storage and Stability

The integrity of the compound and the safety of the laboratory personnel depend on correct storage. The protocols are designed to prevent degradation and accidental release.

-

Container: Store in the original, tightly sealed container.[1][9]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, as aromatic amines can be sensitive to air and light, often leading to discoloration and degradation.

-

Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][7][10] The storage location should be a designated, locked cabinet for toxic substances.[9]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate GHS hazard pictograms and statements.

Section 6: Emergency Procedures: Spills and Exposures

A prepared response is a self-validating system for mitigating emergencies.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2][7]

Spill Response Protocol

The response to a spill is dictated by its size and location.

Caption: Decision Tree for Chemical Spill Response.

Section 7: Waste Disposal

Due to the synthesized profile indicating aquatic toxicity and potential carcinogenicity, all waste streams containing this compound must be treated as hazardous.

-

Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

-

Solid Waste: Contaminated gloves, bench paper, weighing papers, silica gel.

-

Liquid Waste: Unused solutions, reaction mother liquors, decontamination rinsates.

-

-

Labeling: All waste containers must be labeled "Hazardous Waste" and list all chemical constituents, including solvents.

-

Disposal: Dispose of all waste through an approved and licensed chemical waste disposal facility, in accordance with all local, state, and federal regulations.[1][7][9] Do not pour any amount, no matter how small, down the drain.

Section 8: Conclusion

The safe handling of this compound does not require novel, untested methods. It requires the disciplined and consistent application of established safety principles. By adopting a conservative hazard profile synthesized from its structural analogs, we can confidently implement a safety framework built on the hierarchy of controls. Prioritizing engineering controls like fume hoods, adhering to meticulous handling protocols, and using the correct PPE as a final barrier are the cornerstones of this framework. This proactive, data-driven approach ensures the safety of researchers while enabling the vital work of drug discovery and development to proceed.

Section 9: References

-

An In-depth Technical Guide to 4-Isopropoxyaniline. (n.d.). Benchchem. Retrieved January 24, 2026, from

-

Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety Data Sheets. (n.d.). Echemi. Retrieved January 24, 2026, from

-

SAFETY DATA SHEET - 4-Isopropoxyaniline. (n.d.). TCI Chemicals. Retrieved January 24, 2026, from

-

4-Isopropoxyaniline. (n.d.). PubChem. Retrieved January 24, 2026, from

-

10-F638106 - 2-isopropoxy-4-4-methylpiperazin-1-ylaniline. (n.d.). CymitQuimica. Retrieved January 24, 2026, from

-

Understanding the Chemical Properties and Applications of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from

-

SAFETY DATA SHEET - Aniline. (2025, May 20). Sigma-Aldrich. Retrieved January 24, 2026, from

-

SAFETY DATA SHEET - 3-(4-Methylpiperazin-1-yl)aniline. (2025, December 20). Fisher Scientific. Retrieved January 24, 2026, from

-

SAFETY DATA SHEET - 2-Isopropoxy-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane. (2025, December 22). Fisher Scientific. Retrieved January 24, 2026, from

-

4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved January 24, 2026, from

-

2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE. (n.d.). BLDpharm. Retrieved January 24, 2026, from

-

SAFETY DATA SHEET - 4-(4-Methylpiperazino)aniline. (n.d.). Fisher Scientific. Retrieved January 24, 2026, from

-

Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. NCBI Bookshelf. Retrieved January 24, 2026, from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline

Introduction

2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The structural arrangement of the isopropoxy and methylpiperazinyl moieties on the aniline core is crucial for the biological activity of the final drug substance. This document provides a comprehensive guide for the synthesis of this important intermediate, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations. The presented synthetic strategy is designed for robustness and scalability, making it suitable for researchers in both academic and industrial drug development settings.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process commencing with a commercially available starting material, 1,2-difluoro-4-nitrobenzene. The synthetic pathway is outlined below:

-

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Isopropoxide: The first step involves the selective displacement of one of the fluorine atoms of 1,2-difluoro-4-nitrobenzene with an isopropoxy group. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating this substitution.

-

Step 2: Nucleophilic Aromatic Substitution with 1-Methylpiperazine: The second fluorine atom of the intermediate, 1-fluoro-2-isopropoxy-4-nitrobenzene, is then displaced by 1-methylpiperazine in a subsequent SNAr reaction.

-

Step 3: Reduction of the Nitro Group: The final step is the reduction of the nitro group to the corresponding aniline using catalytic hydrogenation. This transformation is a critical step to furnish the desired final product.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene (Intermediate 1)

Principle:

This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The potent electron-withdrawing nitro group activates the ortho and para positions of the benzene ring to nucleophilic attack. In 1,2-difluoro-4-nitrobenzene, the fluorine atom at the 2-position is more activated towards substitution due to the combined electron-withdrawing effects of the adjacent nitro group and the other fluorine atom. Isopropoxide, generated in situ from isopropanol and a base, acts as the nucleophile.

Caption: SNAr mechanism for the formation of Intermediate 1.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 1,2-Difluoro-4-nitrobenzene | 159.09 g/mol | 10.0 g | 62.9 mmol (1.0) |

| Isopropanol | 60.10 g/mol | 100 mL | - |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol | 3.02 g | 75.5 mmol (1.2) |

| Dichloromethane | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add isopropanol (100 mL).

-

Nucleophile Generation: Carefully add sodium hydride (3.02 g, 1.2 equiv.) portion-wise to the isopropanol at 0 °C (ice bath). Stir the mixture until the evolution of hydrogen gas ceases and a clear solution of sodium isopropoxide is formed.

-

Addition of Starting Material: Slowly add a solution of 1,2-difluoro-4-nitrobenzene (10.0 g, 1.0 equiv.) in a minimal amount of isopropanol to the sodium isopropoxide solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-fluoro-2-isopropoxy-4-nitrobenzene as a yellow solid.

PART 2: Synthesis of 1-(2-Isopropoxy-4-nitrophenyl)-4-methylpiperazine (Intermediate 2)

Principle:

This step is another SNAr reaction where the remaining fluorine atom on the aromatic ring is displaced by the secondary amine of 1-methylpiperazine. The reaction is typically carried out at an elevated temperature in a polar aprotic solvent.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 1-Fluoro-2-isopropoxy-4-nitrobenzene | 199.18 g/mol | 10.0 g | 50.2 mmol (1.0) |

| 1-Methylpiperazine | 100.16 g/mol | 6.04 g (6.7 mL) | 60.2 mmol (1.2) |

| Potassium Carbonate | 138.21 g/mol | 8.33 g | 60.2 mmol (1.2) |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Ethyl Acetate | - | As needed | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-fluoro-2-isopropoxy-4-nitrobenzene (10.0 g, 1.0 equiv.) in DMF (100 mL).

-

Addition of Reagents: Add 1-methylpiperazine (6.04 g, 1.2 equiv.) and potassium carbonate (8.33 g, 1.2 equiv.) to the solution.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to give 1-(2-isopropoxy-4-nitrophenyl)-4-methylpiperazine as a solid.

PART 3: Synthesis of this compound (Final Product)

Principle:

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas is a clean and efficient method for this transformation.[1] The reaction is carried out in a suitable solvent under a hydrogen atmosphere.

Safety Note: Hydrogenation reactions can be hazardous due to the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C).[2] These reactions should be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken.[3]

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 1-(2-Isopropoxy-4-nitrophenyl)-4-methylpiperazine | 279.35 g/mol | 10.0 g | 35.8 mmol (1.0) |

| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |

| Methanol | - | 150 mL | - |

| Hydrogen Gas | - | Balloon or Parr shaker | - |

| Celite® | - | As needed | - |

Protocol:

-

Reaction Setup: To a hydrogenation flask, add a solution of 1-(2-isopropoxy-4-nitrophenyl)-4-methylpiperazine (10.0 g, 1.0 equiv.) in methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the solution under a nitrogen atmosphere.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 6-12 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by column chromatography or recrystallization if necessary.

Safety and Handling

-

1,2-Difluoro-4-nitrobenzene: This compound is toxic if inhaled and may cause skin and eye irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

-

1-Methylpiperazine: This reagent is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause an allergic skin reaction.[5] It is also harmful if inhaled.[5] Use in a fume hood with proper PPE.

-

Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the air, especially when saturated with hydrogen.[2] Handle the catalyst wet with solvent or under an inert atmosphere.

-

Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure there are no ignition sources near the hydrogenation setup.[3]

References

-

Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Hydrogenation SOP. Available at: [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information. Available at: [Link]

-

SAFETY DATA SHEET - 1-Methylpiperazine. Available at: [Link]

-

Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available at: [Link]

-

Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Available at: [Link]

-

High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ACS Publications. Available at: [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

-

Catalytic hydrogenation of nitroarenes into different products via... ResearchGate. Available at: [Link]

-

Hydrogenation: How we can make it safer. H.E.L Group. Available at: [Link]

-

n-methylpiperazine - Sdfine. Available at: [Link]

-

1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

-

4 - SAFETY DATA SHEET. Available at: [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination for 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline Synthesis

Introduction

The synthesis of substituted anilines is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available synthetic methodologies, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners, often under milder conditions and with greater functional group tolerance than traditional methods.[1][3]

This application note provides a comprehensive guide to the synthesis of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the development of various pharmacologically active compounds. The protocol leverages the robustness of the Buchwald-Hartwig amination to couple an appropriately substituted aryl halide with 1-methylpiperazine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Mechanism and Key Principles

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[4][5]

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often employed to facilitate the catalytic cycle and improve reaction rates and yields.[6] These ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[6]

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 4-Bromo-2-isopropoxyaniline | Reagent | Commercially Available | Starting aryl halide. |

| 1-Methylpiperazine | Reagent | Commercially Available | Amine coupling partner. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Palladium precursor. |

| Xantphos | Ligand Grade | Commercially Available | Buchwald ligand. |

| Sodium tert-butoxide (NaOt-Bu) | Anhydrous | Commercially Available | Strong, non-nucleophilic base. |

| Toluene | Anhydrous | Commercially Available | Reaction solvent. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine | Saturated | Prepared in-house | For washing. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |

| Celite® | --- | Commercially Available | For filtration. |

Experimental Protocol

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-isopropoxyaniline (1.0 equiv), sodium tert-butoxide (1.4 equiv), and Xantphos (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.02 equiv) to the flask.

-

Add anhydrous toluene via syringe.

-

Add 1-methylpiperazine (1.2 equiv) to the reaction mixture via syringe.

-

The reaction vessel is sealed and placed in a preheated oil bath at 100 °C.[7]

Reaction Monitoring and Work-up:

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.[7]

-

The mixture is diluted with ethyl acetate and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]

-

The filtrate is washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification:

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Catalisadores e ligantes Buchwald [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

analytical methods for characterization of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline

An In-Depth Technical Guide to the Analytical Characterization of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline

Authored by: A Senior Application Scientist

Introduction

This compound is a complex substituted aniline derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, comprehensive characterization is paramount to confirm its identity, purity, and stability. This guide provides a suite of robust analytical methods for the in-depth characterization of this molecule. The protocols outlined herein are designed to be self-validating and are grounded in established analytical principles for substituted anilines.[1][2] This document will detail methodologies for chromatographic separation and purity assessment, structural elucidation, and elemental composition analysis.

A multi-faceted analytical approach is essential for the unambiguous characterization of synthesized molecules like this compound.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the molecular structure and confirming the molecular weight.[1] Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are critical for determining the purity of the compound and identifying any related impurities.[1][3]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it well-suited for analyzing substituted anilines.[3] A reversed-phase HPLC (RP-HPLC) method is proposed here, as it is a versatile and widely used technique for the separation of moderately polar to nonpolar compounds.

Causality Behind Experimental Choices:

-

Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which will interact with the nonpolar regions of the analyte, providing good retention and separation from polar impurities.

-

Mobile Phase Gradient: A gradient elution with acetonitrile and water (with a formic acid modifier) is employed to ensure the efficient elution of the target compound and the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

-

UV Detection: The aromatic nature of the aniline ring allows for sensitive detection using a UV detector. The optimal wavelength can be determined by acquiring a UV spectrum of the analyte.

Experimental Protocol: RP-HPLC

1. Sample Preparation:

- Accurately weigh approximately 10 mg of this compound.

- Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

- Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

- Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector. |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent). |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |

3. Data Analysis:

- Integrate the peak areas of all components in the chromatogram.

- Calculate the purity of this compound using the area percent method.

Workflow Diagram: HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] For this compound, GC-MS can be used to identify any volatile impurities from the synthesis and to provide confirmatory structural information through its mass spectrum. Given the polarity and potential for thermal degradation of aniline derivatives, careful method development is necessary.[3]

Causality Behind Experimental Choices:

-

Derivatization (Optional but Recommended): Silylation of the primary amine group can improve the thermal stability and chromatographic behavior of the analyte. However, direct injection may be possible with an optimized temperature program.

-

Capillary Column: A nonpolar or mid-polar capillary column is suitable for the separation of a wide range of compounds based on their boiling points.

-

Electron Ionization (EI): EI is a standard ionization technique that produces a reproducible fragmentation pattern, which can be compared to mass spectral libraries for identification.

Experimental Protocol: GC-MS

1. Sample Preparation (Direct Injection):

- Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent such as dichloromethane or ethyl acetate (1 mL).

- Filter the solution through a 0.45 µm syringe filter.

2. Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC-MS System | A standard GC-MS system with a capillary column and an electron ionization source. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms) or mid-polar phase.[5] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) or Splitless, depending on sensitivity requirements. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min). |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

3. Data Analysis:

- Identify the peak corresponding to this compound based on its retention time.

- Analyze the mass spectrum of the main peak, looking for the molecular ion and characteristic fragment ions.

- Search the mass spectrum against a commercial library (e.g., NIST) for tentative identification of any impurities.[6]

Workflow Diagram: GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Causality Behind Experimental Choices:

-

Deuterated Solvent: A suitable deuterated solvent that fully dissolves the analyte is required. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[1]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, especially for complex molecules.[7]

Experimental Protocol: NMR

1. Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

- Ensure the sample is fully dissolved.

2. Instrumentation and Data Acquisition:

| Parameter | Recommended Setting |

| Spectrometer | 300-600 MHz NMR Spectrometer |

| Nuclei | ¹H and ¹³C |

| Temperature | 25 °C |

| ¹H NMR | Standard pulse program, sufficient number of scans for good signal-to-noise. |

| ¹³C NMR | Proton-decoupled pulse program, sufficient number of scans. |

3. Data Analysis:

- Process the raw data (Fourier transform, phase correction, baseline correction).

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum to assign protons to specific functional groups.

- Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

Expected ¹H NMR Signals:

-

Signals corresponding to the aromatic protons on the aniline ring.

-

A multiplet for the methine proton of the isopropoxy group.

-

A doublet for the methyl protons of the isopropoxy group.

-

Signals for the methylene protons of the piperazine ring.

-

A singlet for the methyl protons on the piperazine ring.

-

A broad singlet for the amine (-NH₂) protons.

Expected ¹³C NMR Signals:

-

Signals for the carbon atoms of the aromatic ring.

-

A signal for the methine carbon of the isopropoxy group.

-

A signal for the methyl carbons of the isopropoxy group.

-

Signals for the methylene carbons of the piperazine ring.

-

A signal for the methyl carbon on the piperazine ring.

Diagram: Information from NMR

Caption: Information derived from NMR spectroscopy.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. This data is used to confirm the empirical formula of the compound, which can then be compared to the theoretical formula derived from the proposed structure.

Experimental Protocol: Elemental Analysis

1. Sample Preparation:

- Ensure the sample is pure and thoroughly dried to remove any residual solvents.

- Accurately weigh 2-3 mg of the sample into a tin capsule.

2. Instrumentation:

- Use a calibrated elemental analyzer.

3. Data Analysis:

- The instrument will provide the weight percentages of C, H, and N.

- Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₁₄H₂₃N₃O).

Theoretical Elemental Composition:

-

Carbon (C): 67.43%

-

Hydrogen (H): 9.30%

-

Nitrogen (N): 16.85%

-

Oxygen (O): 6.42%

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

Summary and Concluding Remarks

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity assessment, GC-MS for volatile impurity analysis and structural confirmation, NMR for definitive structural elucidation, and elemental analysis for empirical formula confirmation, offers a robust and self-validating approach. Researchers, scientists, and drug development professionals can utilize these protocols as a starting point for their own method development and validation, ensuring the quality and integrity of their scientific work.

References

-

CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

-

Science.gov. chromatography rp-hplc method: Topics by Science.gov. Available from: [Link]